molecular formula C10H15NO2S B15309797 2-(2-Isopropylthiazol-4-yl)-2-methylpropanoic acid

2-(2-Isopropylthiazol-4-yl)-2-methylpropanoic acid

Cat. No.: B15309797
M. Wt: 213.30 g/mol
InChI Key: KZKBVFVBPVMYHK-UHFFFAOYSA-N
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Description

2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a propanoic acid group, which is a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced via a Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form a carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid may involve:

    Large-scale Hantzsch Thiazole Synthesis: Utilizing automated reactors to control temperature and reaction time.

    Continuous Flow Grignard Reaction: Employing continuous flow reactors to enhance the efficiency and yield of the carboxylation process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive thiazole ring.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The thiazole ring can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may inhibit or activate biochemical pathways related to its biological activity, such as antimicrobial or anticancer pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid: Unique due to its specific substitution pattern on the thiazole ring.

    2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid: Similar structure but with a butanoic acid group instead of a propanoic acid group.

    2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid: Contains an acetic acid group instead of a propanoic acid group.

Uniqueness

The uniqueness of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid lies in its specific combination of a thiazole ring and a propanoic acid group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

2-methyl-2-(2-propan-2-yl-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C10H15NO2S/c1-6(2)8-11-7(5-14-8)10(3,4)9(12)13/h5-6H,1-4H3,(H,12,13)

InChI Key

KZKBVFVBPVMYHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)C(C)(C)C(=O)O

Origin of Product

United States

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